Ac-DEVD-CMK

Description

The exact mass of the compound Caspase-3 Inhibitor III is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acid Chloromethyl Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

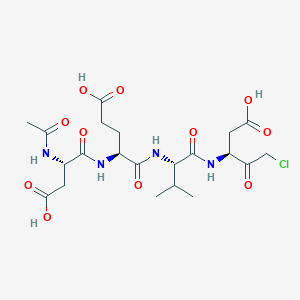

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNOUPFYBMVFLD-RSLFNQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-DEVD-CMK: A Technical Guide to its Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DEVD-CMK is a potent and widely utilized tool in apoptosis research. This synthetic tetrapeptide, Ac-Asp-Glu-Val-Asp-CMK, is a cell-permeable, irreversible inhibitor of caspases, with a pronounced selectivity for caspase-3. Its mechanism of action hinges on the targeted alkylation of the catalytic cysteine residue within the active site of executioner caspases, thereby blocking the downstream signaling cascade of apoptosis. This technical guide provides an in-depth overview of the core mechanism of this compound, presents quantitative data on its inhibitory activity, and offers detailed protocols for its application in key experimental assays.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. The inhibitory mechanism is a two-step process:

-

Competitive Binding: The tetrapeptide sequence of this compound, Asp-Glu-Val-Asp, mimics the natural cleavage site of pro-caspase-3 substrates. This allows the inhibitor to specifically bind to the active site of caspase-3 and other related executioner caspases (caspase-6, -7, -8, and -10).[1][2]

-

Irreversible Alkylation: Following binding, the chloromethylketone (CMK) moiety of this compound forms a covalent thioether bond with the catalytic cysteine residue in the caspase active site. This alkylation reaction is irreversible and permanently inactivates the enzyme, thus halting the apoptotic cascade.

The specificity of this compound for caspase-3 is conferred by the DEVD peptide sequence, which is the preferred recognition motif for this particular caspase.

Quantitative Inhibitory Activity

| Inhibitor | Target Caspase | IC50 | Kd | Reference |

| Ac-DEVD-CHO | Caspase-3 | 140 pM | [3] | |

| Ac-DEVD-CHO | Caspase-7 | 3.54 µM | [4] | |

| This compound | Caspase-3 | 1.62 µM | [5] | |

| Z-DEVD-FMK | Caspase-3 | 1.326 µM | 2.6 µM | [5] |

Experimental Protocols

This compound is a valuable reagent for elucidating the role of caspase-3 in various cellular processes. Below are detailed protocols for key experiments utilizing this inhibitor.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 10-100 µM) for the desired time.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 100 µl with Assay Buffer.

-

Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Western Blot for PARP Cleavage

Cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. This protocol details the detection of PARP cleavage by Western blot.

Materials:

-

Cells treated as described in 3.1.

-

RIPA Lysis Buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates caspase-3 activity.[6][7][8]

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a later event in apoptosis.

Materials:

-

Cells grown on coverslips and treated as in 3.1.

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash cells twice with PBS.

-

Permeabilization: Incubate cells with Permeabilization Solution for 2 minutes on ice.

-

Washing: Wash cells twice with PBS.

-

TUNEL Staining: Incubate cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Washing: Wash cells three times with PBS.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the fluorescently labeled nuclei using a fluorescence microscope. An increase in TUNEL-positive cells indicates apoptosis.

Visualizations

Signaling Pathway of Apoptosis Inhibition by this compound

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. google.com [google.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Ac-DEVD-CMK: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DEVD-CMK (N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-yl-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound in apoptosis research. Detailed experimental protocols for caspase activity assays and the inhibition of apoptosis are presented, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Properties and Structure

This compound is a synthetic tetrapeptide that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3. The chloromethyl ketone (CMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

| Property | Value |

| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

| CAS Number | 285570-60-7 |

| Molecular Formula | C₂₁H₃₁ClN₄O₁₁[1] |

| Molecular Weight | 551.0 g/mol [2] |

| SMILES Notation | CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

| Solubility | Soluble in DMSO.[3] Stock solutions are typically prepared in DMSO. Aqueous solutions can be prepared by diluting the DMSO stock, though the stability in aqueous media may be limited.[4][5][6][7][8] |

| Stability | Store at -20°C.[9] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.[9] |

Mechanism of Action

This compound is a highly specific inhibitor of caspase-3. The DEVD sequence is recognized by the active site of caspase-3. The chloromethyl ketone moiety then forms a covalent thioether linkage with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. While highly potent against caspase-3, this compound has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10, though typically with lower efficiency.[2]

Experimental Protocols

In Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate. This compound can be used as a positive control for inhibition.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

This compound

-

Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% Glycerol)

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Plate cells at a suitable density in a multi-well plate.

-

Treat cells with the apoptosis-inducing agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours).

-

For the inhibitor control group, pre-incubate cells with this compound (e.g., 20-100 µM) for 1 hour before adding the apoptosis inducer.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Caspase-3 Activity Assay:

-

Add 50 µL of cell lysate to each well of a 96-well black microplate.

-

Prepare a reaction mix containing Assay Buffer and the caspase-3 fluorogenic substrate (final concentration, e.g., 50 µM).

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[10]

-

Inhibition of Apoptosis in Cell Culture

This protocol outlines a method to assess the ability of this compound to inhibit apoptosis induced by staurosporine, a potent but non-specific protein kinase inhibitor.

Materials:

-

Adherent or suspension cells

-

Staurosporine

-

This compound

-

Complete cell culture medium

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide or TUNEL assay kit)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

-

-

Treatment:

-

Pre-treat one set of cells with an effective concentration of this compound (e.g., 50 µM) for 1 hour.[11]

-

Induce apoptosis by adding staurosporine (e.g., 1 µM) to both the this compound pre-treated and non-treated cells.[12]

-

Include a vehicle-treated control group.

-

Incubate for a time sufficient to induce apoptosis (e.g., 4-8 hours).

-

-

Apoptosis Detection (using Annexin V-FITC/PI):

-

Harvest the cells (including any floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Apoptosis Detection (using TUNEL assay):

-

Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves cell fixation, permeabilization, and labeling of DNA strand breaks.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Quantitative Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound and related compounds can vary depending on the assay conditions.

| Inhibitor | Target Caspase | Approximate IC₅₀ (nM) | Notes |

| Ac-DEVD-CHO | Caspase-3 | 3.04 | Reversible aldehyde inhibitor, often used as a standard.[13] |

| Ac-DEVD-CHO | Caspase-7 | 3.54 | [13] |

| Ac-DEVD-CHO | Caspase-6 | 122 | [13] |

| Z-DEVD-FMK | Caspase-3 | 1326 | Irreversible fluoromethylketone inhibitor.[12] |

Note: Specific IC₅₀ values for this compound are not consistently reported across a wide panel of caspases in a single study. The values for the related aldehyde inhibitor, Ac-DEVD-CHO, are provided for reference.

Synthesis

The synthesis of this compound involves solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone group. A general outline for a similar peptide, Ac-DEVD-pNA, involves a solution-phase approach.[14][15]

-

Peptide Synthesis: The tetrapeptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu) is synthesized on a solid support resin using Fmoc chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Chloromethyl Ketone Formation: The C-terminal carboxylic acid is activated and reacted with diazomethane to form a diazomethyl ketone, which is then treated with HCl to yield the final chloromethyl ketone product.

Conclusion

This compound is an invaluable tool for researchers studying the mechanisms of apoptosis. Its high potency and specificity for caspase-3 make it an excellent choice for both in vitro and in cell-based assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in the laboratory. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ac-DEVD-CMK in the Investigation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental physiological process critical for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. Among these, caspase-3 stands out as a key executioner, orchestrating the dismantling of the cell. Consequently, the study of caspase-3 activity is paramount to understanding and modulating apoptosis. Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) has emerged as an indispensable tool in this field. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, specificity, and its application in key experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their apoptosis research.

Introduction to this compound

This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-3.[1][2][3] Its peptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of one of caspase-3's key substrates, Poly (ADP-ribose) polymerase (PARP).[1] This allows this compound to specifically target and covalently bind to the active site of caspase-3, thereby inactivating the enzyme. Its cell permeability makes it suitable for use in both cell-free and cell-based assays, as well as in in vivo studies.[1][3]

Mechanism of Action and Specificity

This compound functions as an irreversible inhibitor through the chloromethylketone (CMK) moiety, which forms a covalent bond with the catalytic cysteine residue in the active site of caspase-3. This irreversible binding effectively and permanently inactivates the enzyme.

While highly selective for caspase-3, this compound has been reported to also inhibit other caspases that share similar substrate recognition sequences, albeit with varying efficiency. These include caspase-6, -7, -8, and -10.[2] The precise inhibitory concentrations (IC50 values) are crucial for designing and interpreting experiments. While specific IC50 values for this compound are not always readily available in the literature, data for the closely related inhibitor, Z-DEVD-FMK, provides a useful reference.

Quantitative Data

The effective concentration of this compound in cell culture experiments typically ranges up to 100 μM.[1] In vivo studies have utilized doses around 25 mg/kg.[1] The following tables summarize key quantitative data related to this compound and its effects.

| Inhibitor | Target Caspase | IC50 Value (µM) | Reference |

| Z-DEVD-FMK | Caspase-3 | 1.326 | [4] |

Note: Z-DEVD-FMK is a closely related caspase-3 inhibitor often used as a reference.

| Cell Line | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |

| FaDu and Detroit 562 | Citrate (10 mM) | 10 µM | Inhibition of p21 cleavage and G2/M accumulation | [1] |

| Jurkat | Ingenol 3,20-dibenzoate (IDB) | 100 µM | Inhibition of apoptosis | [1] |

| BL41 | Mn2+ | 100 µM | Partial inhibition of apoptosis and PARP cleavage | [3] |

| In Vivo Model | Condition | This compound Dosage | Observed Effect | Reference |

| Mice | Acetaminophen-induced liver injury | 25 mg/kg (IP, single dose) | Significant attenuation of liver injury | [1] |

| Rat isolated hearts | Coronary occlusion/reperfusion | Not specified | Reduced infarct size | [3] |

Experimental Protocols

Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (for inhibitor control)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

-

Ac-DEVD-AMC substrate (1 mM stock in DMSO)

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.

-

Treat cells with the desired apoptosis-inducing agent for the appropriate time. For inhibitor controls, pre-incubate cells with this compound (e.g., 20-100 µM) for 1-2 hours before adding the apoptotic stimulus. Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

After treatment, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully aspirate the supernatant and wash the cells once with 100 µL of ice-cold PBS.

-

Centrifuge again, aspirate the PBS, and add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate the plate on ice for 10-15 minutes.

-

-

Caspase-3 Activity Measurement:

-

Prepare the reaction mixture by diluting the Ac-DEVD-AMC stock solution to a final concentration of 50 µM in 2x Reaction Buffer.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with lysis buffer only) from all readings.

-

Express caspase-3 activity as the fold increase in fluorescence compared to the untreated control.

-

Western Blot Analysis of PARP Cleavage

This protocol details the detection of PARP cleavage, a hallmark of caspase-3 activation, by Western blotting.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody (anti-PARP that detects both full-length (116 kDa) and cleaved (89 kDa) fragments)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the 89 kDa band in treated samples, which is diminished by this compound pre-treatment, indicates caspase-3-mediated apoptosis.

-

Mandatory Visualizations

Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3.

Caption: Experimental workflow for a fluorometric caspase-3 activity assay.

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Conclusion

This compound is a powerful and specific tool for the study of apoptosis. Its ability to irreversibly inhibit caspase-3 allows researchers to elucidate the role of this critical executioner caspase in various physiological and pathological contexts. By employing the methodologies outlined in this guide, from quantitative caspase activity assays to the analysis of downstream substrate cleavage, researchers can effectively dissect the molecular mechanisms of apoptosis. This knowledge is fundamental for the development of novel therapeutic strategies targeting apoptotic pathways in a wide range of human diseases.

References

An In-depth Technical Guide to the Cell Permeability of Ac-DEVD-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ac-DEVD-CMK

N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone (this compound) is a synthetic, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling cascade. Its design is based on the preferred cleavage sequence of caspase-3 (DEVD). The chloromethylketone (CMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. This compound is frequently described as cell-permeable, allowing it to be used in live-cell assays to probe the role of caspase-3 in apoptosis.[1][2] Understanding the extent and mechanism of its cell permeability is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and the presence of charged residues, are important determinants of its ability to cross the cell membrane.

| Property | Value | Reference |

| Alternate Names | Ac-Asp-Glu-Val-Asp-CMK; Caspase-3 Inhibitor III | [2] |

| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [2] |

| Molecular Weight | 551.0 g/mol | [2] |

| Structure | Acetylated tetrapeptide with a chloromethylketone group | [2] |

| Purity | Typically ≥98% | [2] |

Principles of this compound Cell Permeability

The cellular uptake of peptide-based inhibitors like this compound is a complex process influenced by several factors. While the precise mechanism for this compound has not been definitively elucidated in the literature, its entry into cells is likely governed by the principles of passive diffusion and potentially endocytic pathways.

Factors Influencing Peptide Permeability

Several intrinsic properties of peptides can hinder their ability to cross the hydrophobic lipid bilayer of the cell membrane:

-

High Polar Surface Area: The peptide backbone contains multiple polar amide bonds, which are energetically unfavorable for traversing the nonpolar cell membrane.

-

Large Molecular Size: While smaller than many proteins, peptide inhibitors are often larger than traditional small-molecule drugs, which can impede passive diffusion.

-

Charge: The presence of charged amino acid residues, such as the aspartic and glutamic acid in this compound, can limit membrane permeability. A net neutral or slightly positive charge is generally more favorable for cell penetration.[3]

-

Hydrogen Bonding Capacity: The amide protons in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment, which must be broken for the peptide to enter the hydrophobic core of the membrane.[3]

Potential Mechanisms of Cellular Uptake

The following diagram illustrates the potential pathways by which a peptide inhibitor like this compound might enter a cell.

Caption: Potential mechanisms of this compound cellular uptake and action.

Quantitative Analysis of Cell Permeability

As specific quantitative data for this compound is lacking, this section provides detailed experimental protocols for researchers to determine its cell permeability characteristics.

Data Presentation

The results from the following experimental protocols can be summarized in tables for clear comparison.

Table 2: Apparent Permeability (Papp) of this compound

| Assay Type | Cell Line / Membrane | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |

| PAMPA | Artificial Lipid Membrane | Data to be generated | N/A | N/A |

| Caco-2 | Human Colon Carcinoma | Data to be generated | Data to be generated | Data to be generated |

| MDCK | Canine Kidney Epithelial | Data to be generated | Data to be generated | Data to be generated |

Table 3: Intracellular Concentration of this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Method |

| Jurkat | e.g., 10, 50, 100 | e.g., 1, 4, 24 | Data to be generated | LC-MS/MS |

| HeLa | e.g., 10, 50, 100 | e.g., 1, 4, 24 | Data to be generated | LC-MS/MS |

Experimental Protocols

This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

-

Materials: 96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor'), artificial membrane solution (e.g., 1-2% lecithin in dodecane), Phosphate-Buffered Saline (PBS), pH 7.4, this compound, and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO).

-

Preparation: Add 300 µL of PBS to each well of the acceptor plate. Add 150-200 µL of the test compound and control solutions to the donor plate wells.[3]

-

Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.[3]

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelial barrier and assess both passive and active transport.

Workflow:

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Methodology:

-

Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Experiment (Apical to Basolateral): Wash the cell monolayers with warm transport buffer. Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

-

Transport Experiment (Basolateral to Apical): In parallel, perform the reverse experiment by adding the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Sample Analysis: At the end of the incubation, collect samples from the receiver chambers for analysis by LC-MS/MS.

-

Data Analysis: Calculate the Papp for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate for active efflux transporters.[3]

This protocol allows for the direct measurement of the amount of this compound that has entered the cells.

Methodology:

-

Cell Treatment: Plate cells (e.g., Jurkat, HeLa) in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for different time points.

-

Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular inhibitor. Lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris.

-

LC-MS/MS Analysis: Analyze the supernatant containing the intracellular this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An isotopically labeled internal standard can be used for accurate quantification.

Intracellular Target and Signaling Pathway

Upon entering the cell, this compound targets and irreversibly inhibits caspase-3, a critical executioner caspase in the apoptotic pathway.

The Role of Caspase-3 in Apoptosis

Caspase-3 exists as an inactive zymogen (procaspase-3) in healthy cells. During apoptosis, initiator caspases (such as caspase-8 and caspase-9) cleave procaspase-3, leading to its activation. Activated caspase-3 then cleaves a wide range of cellular substrates, orchestrating the dismantling of the cell.

Signaling Pathway of Apoptosis Inhibition by this compound

The following diagram illustrates the central role of caspase-3 in apoptosis and its inhibition by this compound.

Caption: Inhibition of the caspase-3 signaling pathway by this compound.

Conclusion

This compound is an invaluable tool for studying the intricate process of apoptosis. While its designation as "cell-permeable" is widely accepted, a thorough understanding of its uptake characteristics is essential for rigorous scientific inquiry. This guide provides the conceptual framework and detailed experimental protocols necessary for researchers to quantitatively assess the cell permeability of this compound. By employing the described methodologies, scientists and drug development professionals can generate the precise data needed to advance our understanding of caspase-3-mediated cell death and to develop novel therapeutic strategies.

References

Ac-DEVD-CMK: A Technical Guide to a Potent Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] Its high specificity and irreversible mechanism of action have made it an indispensable tool in the study of programmed cell death, allowing for the elucidation of caspase-dependent signaling pathways and the screening of potential therapeutic agents that modulate apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and scientific applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Discovery and Scientific Context

The development of peptide-based caspase inhibitors was a critical step forward in apoptosis research. Seminal work in the late 1990s by researchers such as Thornberry, Lazebnik, and Garcia-Calvo established the substrate specificities of various caspases, paving the way for the rational design of potent inhibitors.[3][4][5] These inhibitors were often based on the preferred cleavage sequences of caspases. For caspase-3, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) was identified as an optimal recognition motif. The addition of a reactive functional group, such as a chloromethyl ketone (CMK), to the C-terminus of this peptide sequence resulted in an irreversible inhibitor that covalently modifies the active site cysteine of the caspase.[6] While the precise first synthesis of this compound is not detailed in a single landmark publication, its development arose from this broader effort to create specific tools to probe caspase function.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-3 by forming a covalent bond with the catalytic cysteine residue within the enzyme's active site. The DEVD peptide sequence directs the inhibitor to the active site of caspase-3 and related caspases. The chloromethyl ketone moiety then acts as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the active site cysteine. This results in the formation of a stable thioether bond, permanently inactivating the enzyme. Due to its cell-permeable nature, this compound can be used in both cell-free and cell-based assays to block caspase-3 activity and subsequent apoptotic events.

Quantitative Inhibition Data

| Caspase | Inhibition Constant (Ki) for Ac-DEVD-CHO (nM)[4] | Notes on this compound Inhibition |

| Caspase-1 | >10,000 | Not a primary target. |

| Caspase-2 | 1,700 | Weakly inhibited. |

| Caspase-3 | 0.23 | Primary target, irreversible inhibition. [1][2] |

| Caspase-4 | >10,000 | Not a primary target. |

| Caspase-5 | >10,000 | Not a primary target. |

| Caspase-6 | 12 | Inhibited.[2] |

| Caspase-7 | 1.6 | Inhibited.[2] |

| Caspase-8 | 6.4 | Inhibited.[2] |

| Caspase-9 | 280 | Moderately inhibited. |

| Caspase-10 | 11 | Inhibited.[2] |

Signaling Pathways

This compound is a powerful tool for dissecting the intricate signaling pathways of apoptosis. By inhibiting caspase-3, it allows researchers to investigate the upstream events leading to caspase activation and the downstream consequences of blocking the execution phase of apoptosis.

Caspase Activation Pathways

Caspase-3 is a central executioner caspase that can be activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Caption: Overview of extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (for inhibitor control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

-

96-well black microplate

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated control and a positive control for apoptosis. For inhibitor studies, pre-incubate a set of cells with this compound (typically 20-100 µM) for 1-2 hours before adding the apoptotic stimulus.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and then add ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.

-

-

Lysate Preparation: Incubate the cell lysate on ice for 15-20 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 100 µL with Assay Buffer.

-

Substrate Addition: Prepare a working solution of Ac-DEVD-AMC in Assay Buffer (final concentration typically 20-50 µM). Add 100 µL of the substrate solution to each well.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record readings every 5-10 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of change in fluorescence (RFU/min) for each sample. Compare the activity of treated samples to untreated controls. The activity in the this compound pre-treated sample should be significantly reduced.

Caption: Workflow for a fluorometric caspase-3 activity assay.

Western Blot Analysis of PARP Cleavage

A hallmark of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. This protocol details the detection of PARP cleavage by Western blot.

Materials:

-

Cell lysates prepared as in the caspase activity assay protocol.

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PARP (that detects both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each cell lysate with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal. The appearance of an 89 kDa band and a decrease in the 116 kDa full-length PARP band indicate apoptosis. In samples treated with this compound, the cleavage of PARP should be significantly reduced or absent.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Caption: General workflow for Western blot analysis of PARP cleavage.

Conclusion

This compound remains a cornerstone reagent in the field of apoptosis research. Its potent and irreversible inhibition of caspase-3 provides a reliable method for studying the intricate mechanisms of programmed cell death. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this powerful inhibitor in their work. A thorough understanding of its mechanism, specificity, and proper experimental application is essential for generating robust and reproducible data in the quest to understand and therapeutically modulate apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Caspases: enemies within - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase Inhibitors › PeptaNova [peptanova.de]

Ac-DEVD-CMK: A Comprehensive Technical Guide for Caspase-3 Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide (Ac-DEVD-CMK), a pivotal tool in the study of apoptosis and caspase-3 biology. This document details its mechanism of action, specificity, and practical applications, offering structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and drug development.

Core Concepts: Mechanism and Specificity

This compound is a cell-permeable, irreversible inhibitor of caspase-3.[1] Its design is based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD).[2] The chloromethylketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1]

While highly potent against caspase-3, it is important to note that this compound also exhibits inhibitory activity against other effector caspases, namely caspase-7, and to a lesser extent, initiator caspases such as caspase-6, -8, and -10.[3][4] This cross-reactivity should be considered when interpreting experimental results.

Quantitative Data

The following tables summarize key quantitative parameters related to the efficacy and use of this compound.

Table 1: Inhibitory Potency of this compound and Related Compounds

| Compound | Target Caspase | IC50 Value (µM) | Binding Affinity (Kd, µM) | Notes |

| Ac-DEVD-CHO | Caspase-3 | 0.00014 | Not Reported | Reversible inhibitor, for comparison.[5] |

| Z-DEVD-FMK | Caspase-3 | 1.326 | 2.6 | A commonly used caspase-3 inhibitor.[6] |

| Ac-DMPD-CMK | Caspase-3 | 0.5456 | 1.62 | A GSDME-derived inhibitor.[6] |

| Ac-DMLD-CMK | Caspase-3 | 0.7455 | 1.48 | A GSDME-derived inhibitor.[6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. A lower IC50 indicates greater potency. Kd (Dissociation constant) represents the affinity of the inhibitor for the enzyme; a lower Kd indicates a stronger binding affinity.

Table 2: Reported in vitro and in cellulo Working Concentrations of this compound

| Application | Cell Line/System | Concentration (µM) | Incubation Time | Reference |

| Inhibition of Apoptosis | Jurkat cells | 100 | 24 hours | [7] |

| Inhibition of p21 Cleavage | FaDu and Detroit 562 cells | 10 | 36 hours | [7] |

| Neuroprotection | Neuronal culture (SIN-1 exposure) | Not specified, but effective | 24 hours | [1] |

| General in vitro use | Various | up to 100 | Varies | [8] |

Table 3: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [3] |

| Molecular Weight | 551.0 g/mol | [9] |

| Purity | ≥ 98% | [3] |

| Solubility | DMSO: 50 mg/ml | [9] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[8] Reconstituted substrate can be stored at -20°C for up to 1-2 months; avoid repeated freeze-thaw cycles.[10] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for effective research. The following diagrams, generated using Graphviz, illustrate the core signaling pathways involving caspase-3 and a typical experimental workflow using this compound.

Caption: Caspase-3 activation pathways and the inhibitory action of this compound.

Caption: General experimental workflow for studying caspase-3 activity using this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Caspase-3 Colorimetric Activity Assay

This assay quantifies caspase-3 activity through the cleavage of a colorimetric substrate, Ac-DEVD-pNA, which releases p-nitroaniline (pNA), detectable at 405 nm.[11]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (for inhibitor control)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[11]

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

96-well flat-bottom microplate

-

2x Reaction Buffer (buffered saline with glycerol and detergent)[11]

-

Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis using your chosen method.[12] Include the following groups: untreated control, apoptosis-induced, and apoptosis-induced + this compound (pre-incubate with 10-100 µM this compound for 1-2 hours before inducing apoptosis).

-

-

Cell Lysate Preparation:

-

Adherent Cells: Wash cells with ice-cold PBS, then add 0.5 ml of ice-cold Cell Lysis Buffer to a 10 cm plate.[11] Scrape the cells and transfer to a microcentrifuge tube.[11]

-

Suspension Cells: Pellet cells by centrifugation (500-600 x g for 5 minutes), wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).[11]

-

Incubate the lysate on ice for 10-15 minutes.[11]

-

Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C.[11]

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Assay Protocol (96-well plate):

-

Add 20-50 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µl with Cell Lysis Buffer.[11]

-

Include a blank control with 50 µl of Cell Lysis Buffer only.

-

Add 50 µl of 2x Reaction Buffer containing the Ac-DEVD-pNA substrate to each well.[11]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

-

Read the absorbance at 405 nm using a microplate reader.[14]

-

Caspase-3 Fluorometric Activity Assay

This assay is more sensitive than the colorimetric assay and uses the substrate Ac-DEVD-AMC. Cleavage by caspase-3 releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is measured at an excitation of ~380 nm and an emission of ~460 nm.[15]

Materials:

-

Same as for the colorimetric assay, but substitute Ac-DEVD-pNA with Ac-DEVD-AMC.

-

Fluorescence microplate reader.

Procedure:

-

Cell Treatment and Lysate Preparation: Follow steps 1-3 from the colorimetric assay protocol.

-

Reagent Preparation:

-

Assay Protocol (96-well plate):

-

Add 50 µl of cell lysate to each well.

-

Add 50 µl of the diluted Ac-DEVD-AMC substrate solution to each well.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

Measure fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[15]

-

Western Blotting for Cleaved Caspase-3

This technique detects the active form of caspase-3 by identifying its cleaved fragments (p17/p19 and p12).

Materials:

-

Cell lysates prepared as described above (can use a lysis buffer like RIPA buffer).

-

SDS-PAGE gels (10-15%)

-

Transfer apparatus and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody specific for cleaved caspase-3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Mix cell lysate with an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[16]

-

-

SDS-PAGE and Transfer:

-

Load approximately 20 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[16]

-

Wash the membrane three times for 5-10 minutes each with TBST.[16]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

-

Wash the membrane again as in the previous step.[16]

-

-

Detection:

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of apoptosis. Its potent and irreversible inhibition of caspase-3 allows for the elucidation of the roles of this critical executioner caspase in various cellular processes. By understanding its specificity, employing it at appropriate concentrations, and utilizing robust experimental protocols as outlined in this guide, scientists and drug development professionals can continue to unravel the complex mechanisms of programmed cell death and develop novel therapeutic strategies targeting these pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. Induction of apoptosis in cells | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

Ac-DEVD-CMK: A Comprehensive Technical Guide to a Potent Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DEVD-CMK (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Chloromethylketone) is a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This cell-permeable tetrapeptide has become an invaluable tool in the study of programmed cell death, enabling researchers to dissect the intricate signaling pathways and elucidate the role of caspase-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the key features, benefits, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Features and Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage site of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP).[1][2] Its specificity is conferred by the DEVD sequence, which is preferentially recognized by caspase-3 and, to a lesser extent, other effector caspases like caspase-7.[1][3] The irreversible inhibition is achieved through the chloromethylketone (CMK) moiety, which forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[4]

Key Features:

-

High Selectivity: Primarily targets caspase-3, with some activity against other caspases containing the DEVD recognition motif, including caspases-6, -7, -8, and -10.[5][6][7]

-

Irreversible Inhibition: The CMK group ensures a stable and long-lasting inhibition of caspase activity.[8]

-

Cell Permeability: The molecule is designed to efficiently cross cell membranes, allowing for its use in in vitro cell culture experiments.[8]

Benefits in Research and Drug Development:

-

Elucidation of Apoptotic Pathways: Enables the precise dissection of the role of caspase-3 in both the intrinsic and extrinsic apoptosis pathways.

-

Target Validation: Serves as a critical tool for validating caspase-3 as a therapeutic target in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.

-

Drug Screening: Can be used as a positive control or benchmark compound in high-throughput screening assays for novel caspase inhibitors.

-

Functional Studies: Allows for the investigation of the downstream consequences of caspase-3 inhibition, including the prevention of substrate cleavage and the subsequent morphological changes associated with apoptosis.

Quantitative Data

While extensive quantitative data for this compound across all caspases is not consolidated in a single source, the following tables summarize available information and data for closely related compounds, providing a valuable reference for its inhibitory potential.

Table 1: Inhibitory Activity of DEVD-Based Caspase Inhibitors

| Compound | Target Caspase(s) | Inhibition Data | Reference |

| Ac-DEVD-CHO | Caspase-3 | K_i = 0.2 nM | [9] |

| Caspase-7 | K_i = 0.3 nM | [9] | |

| Caspase-2 | Weak inhibition | [9] |

Note: K_i (inhibition constant) is a measure of the inhibitor's potency; a lower K_i_ indicates a more potent inhibitor._

Table 2: Typical Experimental Concentrations of this compound

| Application | Cell Line | Concentration | Duration of Treatment | Reference |

| Inhibition of IDB-induced apoptosis | Jurkat cells | 100 µM | 24 hours | [10] |

| Inhibition of citrate-induced p21 cleavage | FaDu, Detroit 562 cells | 10 µM | 36 hours | [10] |

| Partial inhibition of Mn2+-induced apoptosis | BL41 cells | up to 100 µM | Not specified | [8] |

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound functions, the following diagrams illustrate the core apoptotic signaling pathways and a typical experimental workflow for assessing its efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. stemcell.com [stemcell.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Ac-DEVD-CMK in Cell Culture Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3][4] Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] As such, this compound is an invaluable tool for studying the role of caspase-3 in programmed cell death. By specifically blocking the activity of caspase-3, researchers can elucidate its position in signaling pathways, validate its role in apoptosis induced by various stimuli, and investigate the potential of caspase-3 inhibition as a therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based apoptosis experiments. While this compound is an inhibitor of apoptosis, it can be used in conjunction with apoptosis-inducing agents to confirm the dependence of the apoptotic process on caspase-3.

Mechanism of Action

This compound is a synthetic tetrapeptide (N-acetyl-Asp-Glu-Val-Asp-chloromethylketone) that mimics the cleavage site of caspase-3 substrates.[] The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to its irreversible inactivation.[3] While highly selective for caspase-3, it can also inhibit other caspases with similar substrate specificity, such as caspase-6, -7, -8, and -10, though typically with lower efficiency.[2][8]

Data Presentation

General Properties of this compound

| Property | Description | Source(s) |

| Full Name | N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide | [2] |

| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III | [1][2] |

| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [2][8] |

| Molecular Weight | ~551.0 g/mol | [2][8] |

| Appearance | White to off-white solid/lyophilized powder | [][9] |

| Purity | ≥98% | [2][8] |

Recommended Working Conditions

| Parameter | Recommendation | Source(s) |

| Solvent | DMSO | [2][9] |

| Stock Solution Conc. | 50-100 mg/mL in DMSO | [2][9] |

| Storage (Powder) | -20°C to -80°C for long-term (≥ 1 year) | [2][9] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |

| Working Concentration | 10 µM - 100 µM in cell culture medium | [1][2][9] |

| Incubation Time | Varies depending on the experiment (typically pre-incubated for 1-4 hours before inducing apoptosis, and co-incubated with the inducer for up to 48 hours) | [1][9][10][11] |

Summary of Experimental Data

| Cell Line | Apoptosis Inducer | This compound Concentration | Incubation Time | Observed Effect | Source(s) |

| Human Pharyngeal Squamous Carcinoma (FaDu and Detroit 562) | 10 mM Citrate | 10 µM | 36 hours | Inhibited p21 cleavage and G2/M accumulation | [1][9] |

| Jurkat Cells | Ingenol esters (IDB) | 100 µM | 24 hours | Inhibited IDB-induced apoptosis | [1][9] |

| BL41 (B-cell lymphoma) | Mn²⁺ | 100 µM | Not specified | Partially inhibited Mn²⁺-induced apoptosis and PARP cleavage | [3] |

| Neurons | SIN-1 | Not specified | 24 hours | Significantly blocked neurotoxicity | [3] |

| Vascular Smooth Muscle Cells (VSMCs) | 40 µg/mL Artesunate | 100 µg/mL (Ac-DEVD-CHO) | 48 hours | Greatly inhibited artesunate-induced caspase-3 activity and reduced apoptosis rate | [10] |

| A549 (Lung Cancer) | Physcion 8-O-beta-glucopyranoside (PG) | Not specified (Ac-DEVD-CHO) | 3 hours pre-incubation, then 48 hours with PG | Partly reversed the anti-proliferative effect of PG | [11] |

Signaling Pathways and Experimental Workflow

Caspase-3 Activation Pathway in Apoptosis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Caspase 3 - Wikipedia [en.wikipedia.org]

- 8. stemcell.com [stemcell.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aimspress.com [aimspress.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Ac-DEVD-CMK in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][][3][4] It is widely utilized in in vitro and in vivo studies to investigate the role of caspase-3-mediated apoptosis in various physiological and pathological processes. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, intended to guide researchers in designing and executing their experiments effectively.

Mechanism of Action

This compound is a tetrapeptide (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl) linked to a chloromethylketone (CMK) reactive group. The peptide sequence mimics the cleavage site of caspase-3 substrates, allowing it to specifically target the active site of the enzyme. The CMK group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-3, thereby inactivating it. While highly selective for caspase-3, this compound has also been shown to inhibit other caspases, including caspases-6, -7, -8, and -10.[3][4]

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a central effector in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation and apoptosis, and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and administration details for this compound and related caspase inhibitors in mouse models.

| Parameter | Value | Mouse Model | Reference |

| Dosage | 25 mg/kg | Acetaminophen-induced liver injury | [1][5] |

| Administration Route | Intraperitoneal (IP) | Acetaminophen-induced liver injury | [1][5] |

| Frequency | Single dose | Acetaminophen-induced liver injury | [1][5] |

| Timing | 3 hours post-acetaminophen administration | Acetaminophen-induced liver injury | [1] |

| Observed Effect | Significantly attenuated liver injury | Acetaminophen-induced liver injury | [1] |

| Parameter | Value | Mouse Model | Reference |

| Compound | Z-DEVD-FMK (related caspase-3 inhibitor) | Bile duct ligation-induced acute hepatic failure | [6] |

| Dosage | 5 mg/kg | Bile duct ligation-induced acute hepatic failure | [6] |

| Administration Route | Intraperitoneal (IP) | Bile duct ligation-induced acute hepatic failure | [6] |

| Frequency | Daily | Bile duct ligation-induced acute hepatic failure | [6] |

| Duration | 5 days | Bile duct ligation-induced acute hepatic failure | [6] |

| Observed Effect | Significantly reduced serum ALT/AST and LDH levels | Bile duct ligation-induced acute hepatic failure | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a final injectable solution of this compound for intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Stock Solution Preparation (e.g., 50 mg/mL in DMSO):

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a 50 mg/mL concentration. This compound is readily soluble in DMSO.[3]

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (for Injection):

-

On the day of injection, thaw an aliquot of the this compound stock solution.

-

Calculate the required volume of stock solution based on the desired final dose (e.g., 25 mg/kg) and the weight of the mouse.

-

Dilute the stock solution with sterile saline or PBS to the final injection volume. It is crucial to keep the final concentration of DMSO low (ideally ≤10%) to minimize toxicity.

-

Example for a 25 g mouse at 25 mg/kg:

-

Total dose = 25 mg/kg * 0.025 kg = 0.625 mg

-

Volume of 50 mg/mL stock = 0.625 mg / 50 mg/mL = 0.0125 mL (12.5 µL)

-

If the final injection volume is 200 µL, add 187.5 µL of sterile saline to the 12.5 µL of stock solution.

-

The final DMSO concentration would be (12.5 µL / 200 µL) * 100% = 6.25%.

-

-

Mix thoroughly by gentle inversion or pipetting.

-

Filter the final working solution through a 0.22 µm sterile syringe filter before injection to ensure sterility.

-

The prepared working solution should be used immediately.

-

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

-

Prepared and filtered this compound working solution

-

Sterile syringe (1 mL) and needle (25-27 gauge)

-

Mouse restraint device (optional)

-

70% ethanol wipes

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse should be held in a supine position with its head tilted slightly downwards.

-

-

Injection Site Identification:

-

Locate the injection site in the lower right or left abdominal quadrant. This avoids puncturing the cecum, bladder, or other vital organs.[7]

-

-

Injection:

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

-

Slowly and steadily inject the calculated volume of the this compound solution.[7]

-

-

Post-Injection:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, discomfort, or adverse reactions.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

Preparing and Using Ac-DEVD-CMK: A Guide for Apoptosis Research

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions and working concentrations of Ac-DEVD-CMK, a potent and irreversible inhibitor of caspase-3. These guidelines are intended for researchers, scientists, and professionals in the field of drug development engaged in the study of apoptosis and related cellular processes.

Introduction

This compound (N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide) is a cell-permeable peptide inhibitor that specifically targets caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] By irreversibly binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, making it an invaluable tool for studying programmed cell death.[2][3] While it is a selective inhibitor of caspase-3, it has also been shown to inhibit other caspases, including -6, -7, -8, and -10.[1][4] Understanding the precise preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III | [5][6] |

| Molecular Formula | C21H31ClN4O11 | [] |

| Molecular Weight | 550.95 g/mol | [] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥98% | [6][] |

| Solubility | DMSO: ≥50 mg/mLWater: 50 mg/mL (with sonication and heating to 60°C) | [5][6][8] |

| Mechanism of Action | Irreversible inhibitor of caspase-3 | [1][2][3] |

Preparation of Stock Solutions

Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity. DMSO is the recommended solvent for creating a concentrated stock solution.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous